molecular formula C7H14ClNO2 B13747642 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride CAS No. 36895-01-9

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride

Cat. No.: B13747642
CAS No.: 36895-01-9
M. Wt: 179.64 g/mol
InChI Key: OFEYFOPWZKITJU-UHFFFAOYSA-M
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Description

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is an organic compound that features an aziridinium ring, which is a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride typically involves the reaction of 1-methylaziridine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or distillation are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while substitution reactions can produce a variety of substituted aziridinium compounds.

Scientific Research Applications

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce aziridinium functionality into molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The aziridinium ring is highly reactive, making it an effective agent for modifying biological and chemical substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-1-methylaziridinium chloride: Similar structure but with a hydroxy group instead of an acetyloxy group.

    1-(2-Chloroethyl)-1-methylaziridinium chloride: Contains a chloro group, leading to different reactivity and applications.

    1-(2-Aminoethyl)-1-methylaziridinium chloride: Features an amino group, which can alter its biological activity and chemical properties.

Uniqueness

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is unique due to the presence of the acetyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in targeted drug delivery or selective chemical synthesis.

Properties

CAS No.

36895-01-9

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-(1-methylaziridin-1-ium-1-yl)ethyl acetate;chloride

InChI

InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

OFEYFOPWZKITJU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC[N+]1(CC1)C.[Cl-]

Origin of Product

United States

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